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Abstract

TG100572 is a potent, multi-targeted small molecule kinase inhibitor developed for the
treatment of neovascular age-related macular degeneration (NnAMD). This technical guide
provides a comprehensive overview of the discovery, preclinical development, and early clinical
evaluation of TG100572 and its prodrug, TG100801. The document details the mechanism of
action, key experimental data, and the methodologies employed in its evaluation. Signaling
pathways and experimental workflows are visually represented to facilitate a deeper
understanding of the core scientific principles and developmental milestones of this therapeutic
candidate.

Introduction

Neovascular age-related macular degeneration is a leading cause of severe vision loss in the
elderly, characterized by choroidal neovascularization (CNV), vascular leakage, and
inflammation.[1] Key signaling pathways, particularly those mediated by vascular endothelial
growth factor (VEGF) and other receptor tyrosine kinases (RTKs), are central to the
pathophysiology of NnAMD. TG100572 was developed as a multi-targeted kinase inhibitor to
simultaneously block several of these key pathological processes. Its prodrug, TG100801, was
designed for topical ocular delivery, offering a non-invasive alternative to intravitreal injections.

[2]
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Discovery and Mechanism of Action

TG100572 was identified as a potent inhibitor of a range of kinases implicated in angiogenesis,
vascular permeability, and inflammation.[3] Its primary mechanism of action involves the
inhibition of receptor tyrosine kinases such as VEGFR and PDGFR, as well as non-receptor
tyrosine kinases of the Src family.[2][3]

Kinase Inhibition Profile

TG100572 demonstrates potent inhibition of multiple kinases with low nanomolar to sub-
nanomolar IC50 values. This broad-spectrum activity allows it to target multiple pathological
pathways involved in nAMD.

Target Kinase IC50 (nM)[3][4][5][6]

Receptor Tyrosine Kinases

VEGFR1 2
VEGFR2 7
FGFR1 2
FGFR2 16
PDGFRB 13

Src Family Kinases

Fgr 5
Fyn 0.5
Hck 6
Lck 0.1
Lyn 0.4
Src 1
Yes 0.2
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Signaling Pathways

TG100572's therapeutic effect is derived from its ability to modulate multiple signaling
cascades. By inhibiting VEGFR, it directly blocks the primary driver of angiogenesis and
vascular permeability. Inhibition of PDGFR disrupts the maturation and stabilization of new
blood vessels. The inhibition of Src family kinases further downstream interferes with signaling
pathways that contribute to vascular leakage and inflammation.

() s o

ell Membrane

VEGFR PDGFR

Cytoplasm

Src Family Kinases

Downstream Signaling
(e.g., PLCy, PI3K/Akt, Ras/MAPK)

Nudleus

Gene Expression

Pathological Processes Patholdgical Processes Pathological Processes

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1682777?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Figure 1: TG100572 Signaling Pathway Inhibition.

Preclinical Development
In Vitro Studies

TG100572 was shown to inhibit the proliferation of human retinal microvascular endothelial
cells (hnRMVECSs) with an IC50 of 610 £ 72 nM.[6] This demonstrates its potential to curb the
abnormal growth of blood vessels in the retina. Furthermore, TG100572 induces apoptosis in
rapidly proliferating endothelial cells, but not in quiescent cells, suggesting a targeted effect on
pathological neovascularization.[5]

e Cell Culture: Human retinal microvascular endothelial cells (hRRMVECS) are cultured in
endothelial cell growth medium.

o Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

e Treatment: The culture medium is replaced with fresh medium containing varying
concentrations of TG100572 or a vehicle control.

¢ Incubation: Cells are incubated for a period of 48-72 hours.

» Proliferation Assessment: Cell proliferation is quantified using a standard method such as the
MTT assay, which measures metabolic activity, or by direct cell counting.

o Data Analysis: The concentration of TG100572 that inhibits cell proliferation by 50% (IC50) is
calculated from the dose-response curve.

In Vivo Studies

In a laser-induced CNV mouse model, systemic administration of TG100572 resulted in a
significant suppression of CNV.[3] However, this was associated with systemic toxicity,
indicated by weight loss.[3] This finding prompted the development of a topical formulation to
minimize systemic exposure.

e Animal Model: C57BL/6 mice are commonly used for this model.

» Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://clinicaltrials.gov/study/NCT07174687
https://www.retinalphysician.com/issues/2025/april/novel-therapeutics-for-neovascular-amd/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3032767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3032767/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Laser Photocoagulation: A laser is used to rupture Bruch's membrane in the retina, inducing
a wound-healing response that leads to neovascularization.[7][8][9][10][11]

e Treatment Administration: TG100572 or its prodrug TG100801 is administered (e.g.,
systemically via intraperitoneal injection or topically as eye drops).

» Evaluation of CNV: After a set period (typically 7-14 days), the extent of CNV is quantified.
This can be done by perfusing the vasculature with a fluorescent dye (e.g., FITC-dextran)
and imaging the choroidal flat mounts.[7][8][9][10][11] The area of neovascularization is then

measured.

o Data Analysis: The CNV area in treated animals is compared to that in vehicle-treated
controls to determine the efficacy of the compound.
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Figure 2: Experimental Workflow for the Murine CNV Model.

Pharmacokinetics and Prodrug Development

To achieve therapeutic concentrations in the posterior segment of the eye while minimizing
systemic side effects, a prodrug approach was adopted. TG100801, an ester derivative of
TG100572, was developed for topical administration.[2][5] Ocular esterases convert TG100801
to the active TG100572 within the eye.[12]

Pharmacokinetic studies in multiple preclinical species demonstrated that topical administration
of TG100801 resulted in sustained therapeutic levels of TG100572 in the back-of-the-eye
tissues, with an ocular half-life of over 7 hours.[12] Importantly, systemic exposure to both
TG100801 and TG100572 was below the limit of quantitation (1-3 ng/mL), indicating a
favorable safety profile.[12]
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Pharmacokinetic

Value Species
Parameter
Ocular Half-Life (T1/2) > 7 hours[12] Multiple preclinical species
Systemic Exposure (Plasma) <1-3 ng/mL[12] Multiple preclinical species

Clinical Development
Phase 1 Clinical Trial

A Phase 1, randomized, double-masked, placebo-controlled, dose-escalation study of
TG100801 eye drops was conducted in healthy volunteers (NCT00414999).[1][11] The study
assessed the safety and tolerability of TG100801 administered twice daily for up to 14 days.[2]

Key Findings:

» Safety: No evidence of toxicity was observed based on slit-lamp examination, tonometry, or
visual acuity measurements.[2]

 Tolerability: Mild, transient ocular irritation (lasting < 20 minutes) was reported by 50% of
subjects treated with TG100801 for 14 days.[2]

o Systemic Exposure: Plasma levels of both TG100801 and TG100572 were below the
detectable limits.[2]

Phase 2a Clinical Trial

A Phase 2a study was planned in patients with nAMD and CNV.[2] The primary outcome
measure was to be the change in retinal edema and sub-retinal fluid as assessed by optical
coherence tomography (OCT) at 4 weeks.[2] The results of this trial are not publicly available in
detail.
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Figure 3: Discovery and Development Workflow of TG100572.
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Conclusion

TG100572 is a potent multi-targeted kinase inhibitor with a strong scientific rationale for the
treatment of NnAMD. The development of its prodrug, TG100801, for topical ocular delivery
represents a significant advancement in addressing the treatment burden associated with
current intravitreal therapies. Preclinical studies demonstrated promising efficacy and a
favorable safety profile, which was further supported by a Phase 1 clinical trial in healthy
volunteers. While the detailed results of later-stage clinical trials are not widely available, the
discovery and early development of TG100572 provide a valuable case study in the design and
evaluation of multi-targeted kinase inhibitors for ophthalmic diseases.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Development of TG100572]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682777#discovery-and-development-of-tg-100572]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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